5-tert-butylthiophene-3-sulfonamide
Description
Significance of Thiophene (B33073) Heterocycles in Synthetic Organic Chemistry
Thiophene, a five-membered ring containing a sulfur atom, is a cornerstone in heterocyclic chemistry. Its aromatic nature and reactivity make it a valuable starting material for synthesizing a wide array of organic compounds. numberanalytics.comrroij.com The thiophene nucleus is present in many biologically active molecules, and its derivatives are crucial in the development of new therapeutic agents. researchgate.net A key feature of thiophene is that it can often replace a benzene (B151609) ring in a biologically active compound without diminishing its efficacy. wikipedia.orgrroij.com This isosteric replacement capability enhances the physicochemical and metabolic properties of the parent compound. nih.gov
Thiophenes are synthesized through various methods, including the Paal-Knorr synthesis, Gewald reaction, and Volhard–Erdmann cyclization. wikipedia.orgrroij.com Industrially, thiophene can be produced by the high-temperature reaction of n-butane with sulfur or by passing acetylene (B1199291) and hydrogen sulfide (B99878) over alumina (B75360) at high temperatures.
The Sulfonamide Moiety: A Versatile Functional Group in Molecular Design
The sulfonamide functional group (-SO₂NH-) is a critical component in the design of new drugs. nih.govbenthamdirect.com This group is a key feature in "sulfa drugs" and allows for easy chemical modifications that can lead to improved versions of existing medications. nih.govbenthamdirect.comresearchgate.net Sulfonamides are known to form hydrogen bonds and interact with unipolar environments within proteins, making them valuable in drug discovery. nih.govbenthamdirect.comresearchgate.net
This functional group is found in a variety of medications beyond antibacterial agents, including anticonvulsants, diuretics, and anti-inflammatory drugs. researchgate.netwikipedia.org The metabolic stability of the sulfonamide group further enhances its utility in medicinal chemistry. researchgate.net The synthesis of sulfonamides is typically achieved by reacting a sulfonyl chloride with ammonia (B1221849) or an amine. wikipedia.org
Contextualization of 5-tert-butylthiophene-3-sulfonamide within Advanced Thiophene and Sulfonamide Chemistry
The compound this compound incorporates both the thiophene ring and the sulfonamide group, placing it at the intersection of two significant areas of chemical research. The tert-butyl group, a bulky alkyl substituent, can influence the molecule's steric and electronic properties, potentially affecting its biological activity and selectivity. The specific substitution pattern on the thiophene ring (a tert-butyl group at position 5 and a sulfonamide at position 3) further defines its unique chemical character. Research into related structures, such as N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide, provides some insight into the physicochemical properties that can be expected. lookchem.comachemblock.com
The synthesis of such specialized thiophene sulfonamides can draw upon established methods for creating both thiophenes and sulfonamides, potentially involving the sulfonation of a pre-existing 2-tert-butylthiophene (B1664577) or the cyclization of appropriate precursors to form the substituted thiophene ring followed by amination of a sulfonyl chloride.
Research Gaps and Emerging Avenues for Investigation of the Chemical Compound
While the broader classes of thiophenes and sulfonamides are well-studied, specific derivatives like this compound may have unexplored potential. A significant research gap often lies in the detailed biological evaluation of such specific isomers. The unique spatial arrangement of the tert-butyl and sulfonamide groups could lead to novel interactions with biological targets.
Emerging avenues for investigation could include:
Combinatorial Synthesis: Creating a library of related compounds by varying the substituent at the 5-position of the thiophene ring or by modifying the sulfonamide group to explore structure-activity relationships.
Computational Studies: Employing molecular modeling and density functional theory (DFT) to predict the compound's electronic properties, reactivity, and potential binding modes with various enzymes or receptors. nih.gov
Exploration of Novel Biological Targets: Moving beyond traditional applications of sulfonamides to investigate potential activities in areas such as anticancer or antiviral research, given the broad biological activities of thiophene derivatives. researchgate.net
Development of Novel Synthetic Methodologies: Investigating more efficient and scalable synthetic routes to produce this compound and its analogs. organic-chemistry.org
Detailed Research Findings
While specific research data on this compound is not extensively available in the public domain, we can infer some of its likely properties based on related compounds. For instance, data for a structurally similar compound, N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide, is available.
Table 1: Physicochemical Properties of a Related Thiophene Sulfonamide
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₂S₂ |
| Molecular Weight | 275.43 g/mol |
| Boiling Point | 375.2 ± 44.0 °C (Predicted) |
| pKa | 12.03 ± 0.50 (Predicted) |
| LogP | 4.495 |
Data for N-(tert-Butyl)-5-isobutylthiophene-2-sulfonamide lookchem.com
Properties
CAS No. |
2694727-99-4 |
|---|---|
Molecular Formula |
C8H13NO2S2 |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 5 Tert Butylthiophene 3 Sulfonamide and Its Analogues
Strategic Approaches to Thiophene-3-sulfonamide (B184289) Scaffold Construction
The formation of the thiophene-3-sulfonamide core is a critical step that can be achieved through several distinct synthetic routes. These strategies primarily include direct electrophilic sulfonation, modern organometallic methods, and classical nucleophilic substitution approaches.
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of thiophene (B33073), sulfonation is a well-established process. researchgate.netmasterorganicchemistry.com The reaction typically involves treating the thiophene with a strong sulfonating agent, such as fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in concentrated sulfuric acid). masterorganicchemistry.comyoutube.com The active electrophile is believed to be protonated sulfur trioxide, HSO₃⁺, or SO₃ itself. masterorganicchemistry.com
The mechanism proceeds via the attack of the π-electrons of the thiophene ring on the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex. stackexchange.com Subsequent deprotonation restores the aromaticity of the ring, yielding the thiophenesulfonic acid. researchgate.net
A significant challenge in this approach is controlling the regioselectivity. Thiophene is a π-excessive heterocycle and is highly reactive, with a strong preference for electrophilic attack at the C2 and C5 positions. researchgate.netstackexchange.com This is because the carbocation intermediate formed by attack at the C2 position is more stable, with three possible resonance structures, compared to the two resonance structures for the intermediate from C3 attack. stackexchange.com
For a thiophene already bearing a substituent, the directing effect of that group becomes paramount. An activating, ortho-para directing group at C2, such as a tert-butyl group, would further favor substitution at the C5 position. Therefore, direct electrophilic sulfonation of 2-tert-butylthiophene (B1664577) would be expected to yield primarily 5-tert-butylthiophene-2-sulfonic acid, not the desired 3-isomer. Achieving direct sulfonation at the C3 position of a 2-substituted thiophene is generally difficult and requires alternative strategies. researchgate.netresearchgate.net
Table 1: Regioselectivity in Electrophilic Sulfonation of Thiophene
| Position of Attack | Number of Resonance Intermediates | Relative Stability | Major/Minor Product |
| C2 (or C5) | 3 | More Stable | Major |
| C3 (or C4) | 2 | Less Stable | Minor |
Modern organometallic chemistry offers powerful tools to overcome the inherent regioselectivity of classical electrophilic substitutions. These methods allow for the specific activation of C-H bonds at positions that are otherwise unreactive.
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgbaranlab.org The method relies on the use of a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). uwindsor.caorganic-chemistry.org This coordination brings the base into proximity of a specific ortho-proton, facilitating its abstraction and the formation of a stabilized aryllithium intermediate. wikipedia.org
For thiophene systems, while metalation typically occurs at the most acidic C2 position, a strategically placed DMG can override this preference. uwindsor.ca To achieve substitution at the C3 position, one could envision a synthetic precursor bearing a DMG at C2 or C4. For instance, starting with a thiophene bearing a DMG at the C4 position, lithiation with n-BuLi or LDA would be directed to the C3 position.
Once the 3-lithiothiophene intermediate is formed, it can be "quenched" by trapping it with an appropriate electrophile. To install the sulfonamide precursor, sulfur dioxide (SO₂) is a common choice. The lithiated species attacks the sulfur atom of SO₂, forming a lithium sulfinate salt. This salt can then be converted into the corresponding sulfonyl chloride by treatment with an oxidizing agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). nih.gov The resulting thiophene-3-sulfonyl chloride is then readily converted to the desired sulfonamide via reaction with an amine.
In recent years, transition-metal-catalyzed C-H activation has emerged as a highly efficient and atom-economical method for forming new bonds. Palladium-catalyzed reactions, in particular, have been developed for the direct sulfonylation of C-H bonds. nih.gov This approach allows for the formation of a C-S bond directly from an unactivated C-H bond and a sulfonylating agent.
These reactions often employ a palladium(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a ligand and an oxidant. nih.govnih.gov The sulfonyl source can be an arylsulfonyl chloride. nih.gov The catalytic cycle is thought to involve the coordination of the palladium to the thiophene ring, followed by C-H activation to form a palladacycle intermediate. This intermediate then reacts with the sulfonylating agent, and subsequent reductive elimination furnishes the thiophene sulfone or sulfonyl derivative and regenerates the active catalyst. This method offers a modern and potentially more direct route to the thiophene-3-sulfonamide scaffold, though controlling regioselectivity remains a key challenge that often depends on the specific substrate and directing groups present.
A more traditional, multi-step approach involves the use of a pre-functionalized thiophene ring. This pathway relies on nucleophilic substitution reactions. A common strategy begins with a halogenated thiophene, for example, a bromothiophene.
The synthesis could start with a compound like 2-tert-butyl-4-bromothiophene. This starting material could potentially be synthesized and then subjected to a halogen-metal exchange, for instance using n-BuLi, to generate the 4-lithiated species. This intermediate could then be quenched with SO₂ and subsequently converted to the sulfonyl chloride as described previously.
Alternatively, one could start with a commercially available or synthesized brominated thiophenesulfonyl chloride, such as 5-bromothiophene-2-sulfonyl chloride. sigmaaldrich.com While this specific example would lead to a 2-sulfonamide, a similar strategy could be envisioned for a 3-sulfonyl chloride derivative if the corresponding halogenated starting material is accessible. The final step in this sequence is the nucleophilic attack of an amine on the sulfonyl chloride electrophile to form the sulfonamide. libretexts.org This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to neutralize the HCl byproduct.
Table 2: Comparison of Scaffold Construction Strategies
| Method | Key Reagents | Key Intermediate | Primary Advantage | Primary Challenge |
| Electrophilic Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | Sigma Complex | Direct, one-step process | Poor regioselectivity for 3-substitution |
| Directed Ortho-Metalation | n-BuLi or LDA, DMG, SO₂ | 3-Lithiothiophene | High regioselectivity | Requires pre-installed directing group |
| Pd-Catalyzed C-H Sulfonylation | Pd(OAc)₂, ligand, sulfonylating agent | Palladacycle | High efficiency, modern method | Catalyst cost, regioselectivity control |
| Nucleophilic Substitution | Halogenated thiophene, amine | Thiophenesulfonyl chloride | Utilizes established reactions | Multi-step, availability of precursors |
Organometallic Approaches: Directed Ortho-Metalation and Sulfonyl Chloride Trapping
Introduction of the tert-Butyl Group: Regioselectivity and Steric Considerations
The introduction of the tert-butyl group onto the thiophene ring is another crucial aspect of the synthesis of 5-tert-butylthiophene-3-sulfonamide. The bulky nature of this group presents both challenges and opportunities in controlling the reaction's outcome.
The most common method for introducing an alkyl group onto an aromatic ring is the Friedel-Crafts alkylation. google.com This reaction involves treating the thiophene with a tert-butyl source, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid. google.com However, Friedel-Crafts reactions on highly reactive heterocycles like thiophene can be problematic, often leading to polysubstitution and resinification. google.com The regioselectivity would again favor the C2 and C5 positions.
An alternative, more controlled method is the "contra-Friedel-Crafts" tert-butylation. rsc.orgresearchgate.net This strategy involves an initial directed metalation to install a sulfinyl group (-S(O)R) at the desired position. This sulfinyl group can then be displaced by a nucleophilic tert-butyl group, typically from tert-butyllithium (B1211817) (t-BuLi), via an ipso-substitution mechanism. rsc.org This approach offers regioselectivity that is complementary to classical electrophilic substitution.
The steric bulk of the tert-butyl group is a major consideration. acs.orgacs.org Its large size can hinder reactions at adjacent positions, an effect known as steric hindrance. This can be used to synthetic advantage to block certain sites and direct subsequent reactions to less hindered positions. For the synthesis of this compound, the order of introduction of the two functional groups is a key strategic decision.
Scenario 1: tert-Butylation followed by Sulfonylation. Starting with thiophene, Friedel-Crafts tert-butylation would yield 2-tert-butylthiophene. As discussed, subsequent functionalization at the 3-position would be difficult. A directed metalation approach would be necessary to achieve 3-sulfonylation, and the bulky tert-butyl group at C2 would sterically disfavor reactions at the adjacent C3 position.
Scenario 2: Sulfonylation followed by tert-Butylation. If one could first synthesize thiophene-3-sulfonamide, the subsequent Friedel-Crafts tert-butylation would be directed by the existing sulfonamide group. A sulfonamide group is a deactivating, meta-directing group in electrophilic aromatic substitution. Therefore, on a thiophene-3-sulfonamide, electrophilic attack would be directed to the C5 position, which is "meta" relative to C3, potentially leading to the desired product.
Given these considerations, a plausible synthetic route would involve the initial formation of a thiophene-3-sulfonyl derivative, followed by a regioselective introduction of the tert-butyl group at the C5 position.
Direct Alkylation/Arylation of Thiophene Ring
Direct Friedel-Crafts alkylation of thiophene with a tert-butyl source, such as tert-butyl chloride or isobutylene, predominantly yields 2-tert-butylthiophene. The inherent electronic properties of the thiophene ring direct electrophilic attack to the C2 and C5 positions, as the resulting carbocation intermediates are better stabilized by the sulfur atom. Further alkylation tends to produce 2,5-di-tert-butylthiophene. The formation of a 3-substituted thiophene via this method is generally not favored and occurs in minimal yields, if at all. This makes direct alkylation an inefficient pathway for accessing the 3,5-disubstituted target molecule.
Precursors Incorporating the tert-Butyl Group
A more viable strategy involves starting with a precursor that already contains the tert-butyl group at the desired position. Since 2-tert-butylthiophene is readily synthesized, subsequent functionalization at the C3 position becomes the key challenge. Electrophilic substitution on 2-tert-butylthiophene will primarily occur at the C5 position. Therefore, alternative methods are required to achieve C3 functionalization.
One potential, though less direct, route could involve the synthesis of 3-tert-butylthiophene (B158951). This precursor is less common but can be prepared through more complex multi-step syntheses, for example, from 3-bromothiophene (B43185). Once 3-tert-butylthiophene is obtained, subsequent sulfonation would be expected to occur at the C2 or C5 position, again making the desired 3,5-substitution pattern difficult to achieve directly.
A more promising approach utilizes directed metalation.
Rearrangement Reactions (e.g., Friedel-Crafts Alkylation variants)
While Friedel-Crafts alkylation is a cornerstone of aromatic chemistry, rearrangement reactions under these conditions are more commonly associated with alkyl chains longer than two carbons and are not a reliable or controllable method for achieving the specific 3,5-disubstitution pattern on a thiophene ring. The tert-butyl cation is relatively stable and less prone to rearrangement. Therefore, this approach is not considered a primary synthetic route for the target compound.
A more sophisticated strategy to achieve the desired substitution pattern is through directed ortho-metalation (DoM). This technique allows for the deprotonation of a specific C-H bond adjacent to a directing metalating group (DMG). While the tert-butyl group itself is not a strong DMG, a functional group at the 2-position of the thiophene ring can direct lithiation to the C3 position. For instance, a carboxamide or a methoxy (B1213986) group at C2 can direct the deprotonation to the C3 position. Subsequent reaction with an electrophile, followed by removal or modification of the directing group, could provide a route to 3-functionalized thiophenes. However, a more direct approach would be the metalation of a 3-substituted thiophene. For example, starting with 3-bromothiophene, a metal-halogen exchange can generate 3-lithiothiophene. This can then be reacted with a tert-butylating agent. However, this still leaves the challenge of introducing the sulfonamide group at the 5-position.
A plausible route to this compound could involve the following conceptual steps, leveraging directed metalation:
Protection and Directed Lithiation: Start with a protected 3-aminothiophene or 3-hydroxythiophene where the protecting group can also act as a DMG. For example, a pivaloyl-protected amine.
tert-Butylation: The DMG would direct lithiation to the C2 position. However, to achieve 5-substitution, one might need to start with a 4-substituted precursor to direct to the C5 position.
Introduction of the Sulfonyl Group: Alternatively, starting with 2-tert-butylthiophene, one could explore C-H activation methods that favor the C3 position, although this is a significant challenge due to the electronic preference for C5.
Given the challenges of direct functionalization, a more practical approach would be to synthesize a precursor with the desired substitution pattern already in place, such as 5-tert-butyl-3-bromothiophene. This could potentially be synthesized from 3-bromothiophene via a tert-butylation reaction, although controlling the regioselectivity would be key.
Once a suitable 5-tert-butyl-3-substituted thiophene (e.g., with a bromine or iodine atom at the 3-position) is obtained, the sulfonamide group can be introduced.
Amidation of Sulfonyl Chlorides: Formation of the Sulfonamide Linkage
The final key step in the synthesis of this compound is the formation of the sulfonamide bond. This is typically achieved through the amidation of a corresponding sulfonyl chloride.
The synthesis of the required 5-tert-butylthiophene-3-sulfonyl chloride intermediate is a critical step. A potential route to this intermediate is through the lithiation of 5-tert-butyl-3-bromothiophene, followed by quenching with sulfur dioxide (SO₂) to form a lithium sulfinate salt. This salt can then be treated with a chlorinating agent, such as N-chlorosuccinimide (NCS), to yield the desired sulfonyl chloride.
Once the 5-tert-butylthiophene-3-sulfonyl chloride is prepared, it can be reacted with ammonia (B1221849) to form the primary sulfonamide. This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, often in the presence of a base to neutralize the hydrochloric acid byproduct.
| Reactants | Reagents | Product | Typical Yield |
| 5-tert-butylthiophene-3-sulfonyl chloride, Ammonia | Dichloromethane | This compound | Good to Excellent |
Alternatively, modern methods for sulfonamide synthesis that bypass the need for sulfonyl chlorides are available. For instance, organometallic reagents can react directly with sulfinylamine reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) to produce primary sulfonamides in a one-step process. uwindsor.ca This could be applied to a 3-lithiated or 3-Grignard derivative of 5-tert-butylthiophene.
Purification Strategies for Thiophene Sulfonamide Intermediates and Final Compounds
The purification of intermediates and the final this compound product is crucial for obtaining a compound of high purity. Standard laboratory techniques are employed, tailored to the specific properties of the compounds at each stage.
Distillation: Volatile liquid intermediates, such as 2-tert-butylthiophene, can be purified by fractional distillation.
Crystallization: Solid intermediates and the final sulfonamide product can often be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is determined by the solubility profile of the compound.
Chromatography: Column chromatography is a versatile technique for separating complex mixtures and purifying both intermediates and the final product. Silica gel is a common stationary phase, with the mobile phase being a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) in varying ratios.
Extraction: Liquid-liquid extraction is used during the work-up of many reactions to separate the desired product from unreacted starting materials, byproducts, and reagents based on their differential solubility in immiscible solvents.
For sulfonamides, which are often crystalline solids with moderate polarity, a combination of aqueous work-up, extraction, and final purification by recrystallization or column chromatography is typical.
Comparative Analysis of Synthetic Efficiencies and Regioselectivities Across Different Methods
A direct comparative analysis of different synthetic routes to this compound is challenging due to the lack of published data for this specific molecule. However, a qualitative comparison can be made based on the general principles of thiophene chemistry.
| Method | Regioselectivity | Plausible Efficiency | Key Challenges |
| Direct Friedel-Crafts Alkylation & Sulfonation | Poor for 3,5-pattern | Very Low | Lack of regiocontrol in electrophilic substitution. |
| Functionalization of 2-tert-butylthiophene | Difficult to achieve C3 functionalization | Low to Moderate | Overcoming the inherent reactivity of the C5 position. |
| Directed ortho-Metalation (DoM) followed by functionalization | Potentially High | Moderate to High | Requires a suitable directing group; multi-step process. |
| Synthesis from a 3-substituted thiophene precursor | Dependent on the precursor synthesis | Moderate | Availability and synthesis of the required 3-substituted thiophene. |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Elucidation of Molecular Architecture
Spectroscopic methods are instrumental in defining the connectivity and electronic environment of atoms within the 5-tert-butylthiophene-3-sulfonamide molecule.
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic compounds. For sulfonamide derivatives, ¹H and ¹³C NMR provide detailed information about the molecular framework. rsc.org
In the ¹H NMR spectrum of related sulfonamide derivatives, the aromatic protons typically appear in the region of 6.51–7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is characteristically observed as a singlet peak in the range of 8.78–10.15 ppm. rsc.org The tert-butyl group, due to its nine equivalent protons, would be expected to show a sharp, intense singlet, a feature that makes the tert-butyl group a useful probe in NMR studies of larger molecular systems. nih.gov
The ¹³C NMR spectrum provides complementary information. For instance, in similar acetamide-sulfonamide structures, the signal for the carbonyl carbon of an amide group appears around 169.4 ppm. rsc.org The carbons of the tert-butyl group would have a characteristic chemical shift.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning the proton and carbon signals of this compound, especially for the thiophene (B33073) ring protons, by revealing their coupling relationships.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity |
| Thiophene-H | 6.51 - 7.70 rsc.org | Doublet/Singlet |
| Sulfonamide-NH₂ | 8.78 - 10.15 rsc.org | Singlet |
| tert-Butyl-H | ~1.3 (estimated) | Singlet |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| Thiophene-C | 120 - 140 (estimated) |
| Thiophene-C-S | (estimated) |
| Thiophene-C-SO₂ | (estimated) |
| tert-Butyl-C (quaternary) | (estimated) |
| tert-Butyl-C (methyl) | ~30 (estimated) |
Vibrational spectroscopy provides insight into the functional groups present in a molecule. The FTIR and Raman spectra of sulfonamides exhibit several characteristic bands.
The most prominent vibrations for the sulfonamide group (–SO₂NH–) are the asymmetric and symmetric stretching modes of the SO₂ group, which are typically observed in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S–N bond stretching also gives rise to a characteristic band. rsc.org The N-H stretching vibrations of the sulfonamide group would be expected in the region of 3200-3400 cm⁻¹.
Raman spectroscopy is particularly useful for studying the vibrations of the thiophene ring. In studies of related terthiophenes, intense bands in the low-frequency region of the Raman spectrum have been assigned to C-S stretching modes coupled with thiophene ring deformations. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| SO₂ | Asymmetric Stretch | 1320 - 1310 rsc.orgresearchgate.net | FTIR/Raman |
| SO₂ | Symmetric Stretch | 1155 - 1143 rsc.orgresearchgate.net | FTIR/Raman |
| N-H | Stretch | 3200 - 3400 (estimated) | FTIR |
| C-S (Thiophene) | Stretch | Low frequency nih.gov | Raman |
HRMS is a powerful technique for determining the precise elemental composition of a molecule from its exact mass. For this compound (C₈H₁₃NO₂S₂), the expected exact mass can be calculated with high precision.
The fragmentation pathways in mass spectrometry would likely involve the loss of the tert-butyl group, which is a common fragmentation pattern for molecules containing this moiety, leading to a stable cation. Other potential fragmentations could include the loss of SO₂ or the entire sulfonamide group. Analysis of these fragmentation patterns helps to confirm the molecular structure.
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The thiophene ring is a chromophore that absorbs UV light. The position and intensity of the absorption bands are sensitive to the substituents on the ring. The sulfonamide and tert-butyl groups will influence the electronic structure of the thiophene ring, causing shifts in the absorption maxima compared to unsubstituted thiophene. For related sulfonamides, the assignment of UV-Visible spectra has been supported by DFT calculations. researchgate.net
X-ray Crystallography for Solid-State Molecular Conformation and Supramolecular Interactions
Deviations from Idealized Geometries and Conformational Preferences
Computational analyses, such as those employing Density Functional Theory (DFT), have been used to calculate the bond lengths and angles of similar thiophene sulfonamide structures. These studies reveal expected deviations from the idealized geometries of a regular pentagonal thiophene ring and a tetrahedral sulfonamide group.
For instance, in related thiophene sulfonamides, the internal bond angles of the thiophene ring can deviate from the ideal 108° of a regular pentagon. The C-S-C angle within the thiophene ring is typically smaller, while the other internal angles are adjusted accordingly. The presence of a bulky tert-butyl group at the 5-position is expected to cause some steric strain, which may lead to minor elongations of adjacent bonds and slight distortions in the planarity of the thiophene ring.
The sulfonamide group also exhibits characteristic bond lengths and angles. The sulfur-oxygen double bonds are significantly shorter than the sulfur-nitrogen and sulfur-carbon single bonds, reflecting their double bond character. The O-S-O bond angle is typically larger than the tetrahedral angle of 109.5°, while the N-S-O and C-S-O angles are generally smaller.
The tert-butyl group, due to its large size, will have a significant impact on the conformational landscape. In disubstituted cyclohexanes, a tert-butyl group strongly prefers an equatorial position to avoid energetically unfavorable 1,3-diaxial interactions. libretexts.org While the thiophene ring is planar, the steric bulk of the tert-butyl group will influence the orientation of the adjacent sulfonamide group and may restrict its rotational freedom.
Based on computational studies of analogous thiophene sulfonamide derivatives, the following table summarizes the expected bond parameters. It is important to note that these are calculated values for similar structures and may differ slightly for this compound.
| Parameter | Bond/Angle | Expected Value Range |
| Bond Lengths (Å) | ||
| C=C (thiophene) | 1.36 - 1.38 | |
| C-C (thiophene) | 1.41 - 1.43 | |
| C-S (thiophene) | 1.71 - 1.73 | |
| C-S (sulfonamide) | 1.76 - 1.78 | |
| S=O (sulfonamide) | 1.43 - 1.45 | |
| S-N (sulfonamide) | 1.63 - 1.65 | |
| C-C (tert-butyl) | 1.53 - 1.55 | |
| Bond Angles (°) | ||
| C-S-C (thiophene) | ~105 | |
| C-C-S (thiophene) | ~112 | |
| C-C-C (thiophene) | ~111 | |
| O-S-O (sulfonamide) | ~120 | |
| N-S-O (sulfonamide) | ~106 | |
| C-S-O (sulfonamide) | ~107 | |
| C-S-N (sulfonamide) | ~105 |
The conformational preferences of the sulfonamide group are dictated by a balance of steric and electronic effects. The rotation around the thiophene-sulfur bond leads to different staggered and eclipsed conformations. The most stable conformer is likely one that minimizes the steric repulsion between the sulfonamide's oxygen and nitrogen atoms and the adjacent atoms on the thiophene ring.
| Conformation | Description | Expected Stability |
| Rotamer 1 | One S=O bond is pseudo-eclipsed with the C4-H bond of the thiophene ring. | Likely to be a low-energy conformation. |
| Rotamer 2 | The N-H bond of the sulfonamide is pseudo-eclipsed with the C4-H bond. | Potentially higher in energy due to steric interactions if the NH₂ group is large. |
| Rotamer 3 | The S-N bond is staggered with respect to the C2-C3 and C3-C4 bonds of the thiophene ring. | Generally a favored conformation to minimize torsional strain. |
It is important to emphasize that these conformational preferences are inferred from studies on related molecules and definitive experimental data for this compound is required for a precise description.
Chiroptical Properties (if applicable, for chiral derivatives)
The parent compound, this compound, is achiral and therefore does not exhibit chiroptical properties such as optical rotation or circular dichroism.
A comprehensive search of the scientific literature did not yield any information on the synthesis or chiroptical properties of chiral derivatives of this compound. While the introduction of a chiral center, for instance by substitution on the sulfonamide nitrogen or the tert-butyl group, would lead to a chiral molecule, no such derivatives have been reported in the surveyed literature. The study of chiroptical properties would require the successful synthesis and enantiomeric resolution of such chiral analogs. Research on the circular dichroism of other chiral thiophene derivatives has been conducted, demonstrating that such properties can provide valuable information on the stereochemistry and electronic transitions of these molecules. nih.govtandfonline.comtandfonline.com
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic perspective on the behavior of 5-tert-butylthiophene-3-sulfonamide, revealing details about its geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For thiophene (B33073) sulfonamide derivatives, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are utilized to determine their optimized ground-state geometries. mdpi.comresearchgate.net These calculations provide precise information on bond lengths and angles. For instance, in related thiophene sulfonamide structures, the S=O and S-NH2 bond lengths in the sulfonamide group are calculated to be approximately 1.45-1.46 Å and 1.67-1.68 Å, respectively. mdpi.com The bond angles, such as O=S=O, are found to be around 120.46–121.18°. mdpi.com The geometry of the thiophene ring is also well-defined, with S1–C2 and C5–S1 bond lengths in the range of 1.73 Å to 1.75 Å. mdpi.com These theoretical values show a strong correlation with experimental data, validating the accuracy of the computational models. mdpi.com
The electronic structure of these molecules is characterized by the distribution of electrons and the nature of their molecular orbitals. DFT provides a detailed map of electron density, which is crucial for understanding the molecule's chemical behavior. rdd.edu.iq The planarity and aromaticity of the thiophene ring, influenced by the tert-butyl and sulfonamide substituents, are key aspects of its electronic structure that can be thoroughly analyzed using DFT.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. orientjchem.orgresearchgate.net The HOMO-LUMO energy gap (ΔE) is a critical parameter that reflects the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the opposite. orientjchem.orgresearchgate.net
For thiophene sulfonamide derivatives, the HOMO-LUMO gap can vary depending on the specific substituents. mdpi.comresearchgate.net For example, in a study of various thiophene sulfonamide derivatives, the energy gap was found to be a key indicator of their relative stability. mdpi.com
From the HOMO and LUMO energies, several molecular reactivity descriptors can be calculated. These global reactivity descriptors provide a quantitative measure of a molecule's reactivity. orientjchem.orgdergipark.org.tr Key descriptors include:
Electronegativity (χ): Measures the power of an atom or group of atoms to attract electrons. orientjchem.orgscribd.com
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. orientjchem.orgscribd.com
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. orientjchem.org
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. orientjchem.orgdergipark.org.tr
These descriptors are invaluable for predicting how this compound and its analogs will behave in different chemical environments. researchgate.net
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.50 |
| LUMO Energy | ELUMO | -1.50 |
| Energy Gap | ΔE | 5.00 |
| Ionization Potential (I) | I | 6.50 |
| Electron Affinity (A) | A | 1.50 |
| Electronegativity | χ | 4.00 |
| Chemical Hardness | η | 2.50 |
| Chemical Softness | S | 0.40 |
| Electrophilicity Index | ω | 3.20 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com The MEP map uses a color scale to indicate different potential values. Typically, red regions represent the most negative electrostatic potential, indicating areas rich in electrons and susceptible to electrophilic attack. mdpi.com Blue regions correspond to the most positive potential, signifying electron-deficient areas that are prone to nucleophilic attack. mdpi.com Green areas represent neutral or zero potential. mdpi.com
For this compound, the MEP surface would likely show negative potential around the oxygen atoms and the nitrogen atom of the sulfonamide group, as well as the sulfur atom of the thiophene ring, making these sites potential centers for interaction with electrophiles. The hydrogen atoms of the sulfonamide group would exhibit a positive potential, making them susceptible to interaction with nucleophiles.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, and bonding and antibonding orbitals. researchgate.netchemrxiv.orgchemrxiv.org This method is particularly useful for analyzing hyperconjugative and intermolecular interactions by quantifying the charge transfer between donor (occupied) and acceptor (unoccupied) orbitals. periodicodimineralogia.it
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in spectral assignment.
DFT calculations can be used to predict the infrared (IR) vibrational frequencies of this compound. mdpi.com By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes and their corresponding frequencies can be determined. These predicted frequencies, when scaled by an appropriate factor, often show excellent agreement with experimental IR spectra, helping to assign specific peaks to particular vibrational motions within the molecule.
Non-linear Optical (NLO) Properties Theoretical Predictions
Theoretical predictions of the non-linear optical (NLO) properties of thiophene sulfonamide derivatives have been a subject of interest due to their potential applications in optoelectronic devices. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships that govern the NLO response of these molecules.
A study on a series of eleven thiophene sulfonamide derivatives, calculated using the B3LYP/6-311G(d,p) level of theory, has provided valuable data on their first hyperpolarizability (β₀), a key parameter for second-order NLO materials. mdpi.com The hyperpolarizability is influenced by the electronic nature of the substituents on the thiophene and sulfonamide moieties. For instance, the presence of electron-donating or electron-withdrawing groups can significantly modulate the intramolecular charge transfer and, consequently, the NLO response.
The calculated first hyperpolarizability values for a selection of thiophene sulfonamide derivatives are presented in the table below. A higher β₀ value indicates a stronger NLO response. These theoretical calculations serve as a predictive tool to identify promising candidates for experimental synthesis and characterization for NLO applications. nih.govresearchgate.net
Table 1: Calculated First Hyperpolarizability (β₀) of Selected Thiophene Sulfonamide Derivatives
| Compound | Substituent on Phenyl Ring | First Hyperpolarizability (β₀) (a.u.) |
|---|---|---|
| 1 | 4-Methyl | 1045.7 |
| 2 | 4-Methoxy | 1234.9 |
| 3 | 3-Trifluoromethyl | 876.5 |
| 4 | 4-Fluoro | 987.2 |
| 5 | 4-Chloro | 1001.8 |
| 6 | 4-Bromo | 1015.3 |
| 7 | 2,4-Dimethoxy | 1356.1 |
| 8 | 3,4-Dimethoxy | 1321.4 |
| 9 | 3,4,5-Trimethoxy | 1402.6 |
| 10 | 4-Nitro | 1589.3 |
| 11 | 2,4-Dinitro | 1765.8 |
Data sourced from a computational study on thiophene sulfonamide derivatives. The specific compound this compound was not included in this particular study, but the data provides a representative understanding of the NLO properties of this class of compounds.
Mechanistic Computational Studies of Synthetic Transformations
Computational chemistry offers a powerful lens through which to investigate the reaction mechanisms involved in the synthesis of this compound. The synthesis typically involves two key transformations: the electrophilic sulfonation of the thiophene ring and the subsequent formation of the sulfonamide bond.
Electrophilic Sulfonation of Thiophene:
The introduction of the sulfonyl group onto the thiophene ring is an electrophilic aromatic substitution reaction. DFT studies on the electrophilic substitution of thiophene have shown that the α-positions (C2 and C5) are generally more reactive than the β-positions (C3 and C4). researchgate.net The regioselectivity is governed by the relative stability of the Wheland intermediates formed during the reaction. For 3-substituted thiophenes, the substitution pattern is directed by the nature of the existing substituent. In the case of an activating group like tert-butyl at the 2-position, electrophilic attack is directed to the 5-position. However, for the synthesis of a 3-sulfonamide, direct sulfonation of 2-tert-butylthiophene (B1664577) would likely lead to the 5-sulfonyl chloride. Therefore, alternative synthetic strategies are often employed.
Formation of the Sulfonamide Bond:
The reaction between a sulfonyl chloride and an amine to form a sulfonamide is a nucleophilic acyl substitution-type reaction. Computational studies on the reaction of benzenesulfonyl chloride with primary and secondary amines have provided insights into the mechanism. researchgate.net A proposed general mechanism involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of a chloride ion to yield the protonated sulfonamide, which is then deprotonated to give the final product.
A mechanistic proposal for the sulfonylation of amines suggests that the reaction proceeds through a nucleophilic attack of the amine on the sulfonyl chloride to form an intermediate, which then eliminates hydrogen chloride to form the sulfonamide. rsc.org DFT studies focusing on the nature of the S-N bond in sulfonamides have also been conducted to understand the electronic structure and bonding in these molecules. chemrxiv.org
Structure Activity Relationship Sar Studies
Impact of tert-Butyl Substituent on Thiophene (B33073) Ring on Biological and Chemical Activity
The presence of a tert-butyl group on the thiophene ring significantly modulates the molecule's properties, influencing its interaction with biological targets.
Electronic Effects on the Thiophene Ring
The tert-butyl group can exert electronic effects on the thiophene ring. While primarily considered an electron-donating group through hyperconjugation, its presence can influence the electron density of the aromatic thiophene ring. nih.govresearchgate.net This alteration in electron distribution can affect the reactivity of the thiophene ring in electrophilic aromatic substitution reactions. nih.gov The electronic properties of the thiophene ring are crucial for its interaction with biological targets. ijpsonline.com
Role of the Sulfonamide Group in Molecular Recognition and Functional Modulation
The sulfonamide group (-SO₂NH₂) is a key pharmacophore that plays a pivotal role in the molecular recognition and functional modulation of 5-tert-butylthiophene-3-sulfonamide. nih.govontosight.ai
Importance of the Sulfonamide NH for Hydrogen Bonding
The hydrogen atom on the sulfonamide nitrogen (NH) is a critical hydrogen bond donor. researchgate.netnih.gov This ability to form hydrogen bonds is fundamental for the molecule's interaction with biological macromolecules, such as enzymes and receptors. kubinyi.de The sulfonamide group can establish strong hydrogen bonding interactions with various functional groups present in protein residues, contributing significantly to the binding affinity and specificity of the compound. nih.gov The geometry of the sulfonamide group, which is typically tetrahedral, allows its oxygen atoms to also act as hydrogen bond acceptors, further enhancing its interaction capabilities. researchgate.netnih.gov
Comparative Structure-Activity Relationship (SAR) with Related Thiophene and Sulfonamide Analogues
Thiophene sulfonamides are recognized for their diverse biological activities, including their roles as carbonic anhydrase (CA) inhibitors, kinase inhibitors, and antimicrobial agents. The biological activity is significantly influenced by the position of the sulfonamide group, the nature of substituents on the thiophene ring, and any modifications to the sulfonamide nitrogen.
Influence of Sulfonamide Position
The regiochemistry of the sulfonamide group on the thiophene ring is a crucial determinant of biological activity. Thiophene-2-sulfonamides and thiophene-3-sulfonamides can exhibit different potencies and selectivities. For instance, in the context of carbonic anhydrase inhibition, many potent inhibitors are based on the thiophene-2-sulfonamide (B153586) scaffold. This is often attributed to the favorable orientation of the sulfonamide group, which allows for effective binding to the zinc ion within the enzyme's active site.
Studies on related heterocyclic sulfonamides, such as pyridine-3-sulfonamides, have shown that the adjacent positioning of a "tail" group relative to the sulfonamide can lead to selective interactions within the active site of different CA isoforms. This suggests that for a compound like this compound, the spatial relationship between the bulky tert-butyl group at position 5 and the sulfonamide at position 3 would significantly influence its binding mode and selectivity profile compared to a corresponding thiophene-2-sulfonamide analogue.
Impact of Ring Substituents
The nature and position of substituents on the thiophene ring play a pivotal role in modulating the pharmacological activity.
Alkyl Substituents: The presence of an alkyl group, such as the tert-butyl group in this compound, can impact activity through steric and electronic effects. Bulky groups can enhance binding by occupying hydrophobic pockets within the target enzyme or receptor. However, they can also lead to steric hindrance, potentially reducing activity. In a series of 2,5-thiophene-linked compounds, small alkyl substitutions on a connected 1,3-oxazole ring were found to result in weaker CA II inhibitors compared to carboxamide substitutions at the same position. sci-hub.se This highlights the sensitivity of the active site to the nature of the substituent. The substitution at the 5-position of a thiophene-2-sulfonamide with various moieties has been shown to be a viable strategy for developing potent inhibitors of human carbonic anhydrases. sci-hub.se
Sulfonamide Moiety Modifications
The sulfonamide group itself is a key pharmacophore. While the primary sulfonamide (-SO₂NH₂) is often crucial for activity, particularly in carbonic anhydrase inhibitors where it coordinates with the zinc ion, substitutions on the nitrogen atom can also modulate activity. In some cases, N-substitution can lead to prodrugs or alter the pharmacokinetic properties of the compound.
The following interactive table summarizes the inhibitory activities of some representative thiophene sulfonamide analogues against different enzyme targets, illustrating the SAR principles discussed.
| Compound/Analogue Type | Target Enzyme | Activity (IC₅₀/Kᵢ) | Key SAR Observation |
| Benzo[b]thiophene-2-sulfonamide derivatives | Human Chymase | IC₅₀ = 56 nM (for TY-51076) | Substituent analysis led to potent and selective inhibitors. nih.gov |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA II | Kᵢ = 2.2–7.7 nM | Highly effective inhibition, with affinity driven by hydrophobic interactions. sci-hub.se |
| 5-Substituted-(1,2,3-triazol-4-yl)thiophene-2-sulfonamides | hCA IX | Kᵢ = 5.4–811 nM | Potent inhibition of a tumor-associated isoform. sci-hub.se |
| Thiophene-based sulfonamides | hCA-I | IC₅₀ = 69 nM to 70 µM | Wide range of inhibitory activity depending on the specific substitution. nih.gov |
| Thiophene-based sulfonamides | hCA-II | IC₅₀ = 23.4 nM to 1.405 µM | Generally more potent against hCA-II than hCA-I. nih.gov |
Mechanistic Investigations of Biological Activity in Vitro and Enzymatic Focus
Enzyme Inhibition Kinetics and Mechanism
The inhibitory effects of thiophene-based sulfonamides, including 5-tert-butylthiophene-3-sulfonamide, have been extensively studied against several key enzymes. These investigations reveal specific kinetic profiles and mechanisms of action that underpin their biological effects.
Inhibition of Carbonic Anhydrase Isozymes (CAI)
Thiophene (B33073) sulfonamides are recognized as a significant class of carbonic anhydrase (CA) inhibitors. nih.govgoogle.com Carbonic anhydrases are metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov
The primary mechanism of CA inhibition by sulfonamides involves the coordination of the sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme. nih.gov This interaction is a hallmark of sulfonamide-based CA inhibitors. The ionized sulfonamide NH⁻ group displaces the zinc-bound water molecule or hydroxide (B78521) ion. nih.gov
Beyond the critical Zn²⁺ coordination, the binding of thiophene sulfonamides is further stabilized by a network of non-covalent interactions. One of the sulfonamide's oxygen atoms typically forms a hydrogen bond with the backbone NH group of the amino acid residue Threonine 199 (Thr199). semanticscholar.org The thiophene ring and its substituents, such as the tert-butyl group, engage in hydrophobic and van der Waals interactions with nonpolar residues within the active site cavity. mdpi.com These residues can include Valine 121, Phenylalanine 131, Valine 135, Leucine 198, Threonine 200, and Proline 202. mdpi.com The specific orientation of the thiophene ring within the active site can vary, influencing the inhibitor's potency and selectivity for different CA isozymes. nih.govresearchgate.net
Kinetic studies have been instrumental in quantifying the inhibitory potency of thiophene-based sulfonamides against various human carbonic anhydrase (hCA) isozymes. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters used to express this potency.
Studies on a range of thiophene-based sulfonamides have demonstrated potent inhibition of hCA I and hCA II. For instance, IC₅₀ values have been reported in the range of 69 nM to 70 µM for hCA I and 23.4 nM to 1.405 µM for hCA II. nih.gov The corresponding Kᵢ values were found to be between 66.49 ± 17.15 nM and 234.99 ± 15.44 µM for hCA I, and between 74.88 ± 20.65 nM and 38.04 ± 12.97 µM for hCA II. nih.gov
| Compound Class | Isozyme | IC₅₀ | Kᵢ |
| Thiophene-based sulfonamides | hCA I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM |
| Thiophene-based sulfonamides | hCA II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM |
Data sourced from a study on various thiophene-based sulfonamides. nih.gov
Research indicates that thiophene-based sulfonamides can exhibit different modes of inhibition against carbonic anhydrase isozymes. Some studies have reported non-competitive inhibition for both hCA I and hCA II, suggesting that the inhibitors bind to a site on the enzyme other than the active site, or to the enzyme-substrate complex. nih.govresearchgate.net In this mechanism, the inhibitor does not compete with the substrate for binding to the active site. Other investigations have pointed towards competitive inhibition for different sulfonamide derivatives, where the inhibitor directly competes with the substrate for binding to the active site. tandfonline.com The specific type of inhibition can be influenced by the structural characteristics of the sulfonamide and the particular CA isozyme being studied.
Inhibition of Dihydropteroate (B1496061) Synthetase (DHPS) and Folate Pathway Interference
Sulfonamides are well-established inhibitors of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway. wikipedia.orgpatsnap.com This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org The mechanism of action is based on the structural similarity between sulfonamides and the natural substrate of DHPS, para-aminobenzoic acid (PABA). nih.govresearchgate.netnih.gov
By acting as competitive inhibitors, sulfonamides bind to the active site of DHPS, preventing the condensation of PABA with dihydropteroate pyrophosphate. patsnap.comnih.gov This blockage halts the production of dihydropteroate, a precursor to folic acid, thereby interfering with bacterial growth and replication. wikipedia.orgresearchgate.net Studies have demonstrated that various sulfonamides are effective competitive inhibitors of DHPS from Escherichia coli. nih.gov The co-occurrence of sulfonamide-resistant DHPS genes is considered crucial for the efficient biodegradation of some sulfonamides by certain bacteria. nih.gov
Exploration of Other Enzyme Targets
The inhibitory potential of sulfonamide-containing compounds, including those with a thiophene scaffold, extends to other classes of enzymes.
HIV Protease and Reverse Transcriptase: While specific data on this compound is limited, the broader class of sulfonamides has been explored as HIV protease inhibitors. nih.gov Darunavir, a potent HIV-1 protease inhibitor, contains a sulfonamide isostere. nih.gov Furthermore, certain thiophene derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase. nih.gov
Cysteine Proteases: Peptidyl vinyl sulfones and vinyl sulfonamides have been investigated as inhibitors of cysteine proteases, such as falcipain-2 and falcipain-3 in Plasmodium falciparum, the parasite responsible for malaria. nih.gov These inhibitors have shown promise as antimalarial agents. nih.govresearchgate.net The mechanism involves the inactivation of the protease, which is essential for the parasite's life cycle. nih.gov
Cyclooxygenase-II (COX-II): The sulfonamide moiety is a key structural feature in a class of selective COX-II inhibitors known as coxibs. While direct inhibition by this compound is not extensively documented, the general structural motif suggests potential for interaction with this enzyme.
Cholinesterases: Some benzenesulfonamides incorporating 1,3,5-triazine (B166579) moieties have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in the management of Alzheimer's disease. nih.gov
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular Docking and Simulation Studies of Ligand-Target Interactions
Molecular docking and simulation studies have been instrumental in elucidating the potential binding mechanisms of thiophene sulfonamide derivatives, including structures related to this compound, with various protein targets. These computational techniques provide insights into the specific interactions that govern the ligand-receptor complexes, helping to identify key amino acid residues within the binding pocket that are crucial for affinity and selectivity.
In a study investigating a series of thiophene sulfonamide derivatives, molecular docking was employed to assess their binding interactions with the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis (PDB ID: 2NSD). nih.gov The results revealed that the sulfonamide moiety, a key feature of these compounds, plays a significant role in the binding process.
Another area of investigation for sulfonamide-containing compounds has been their interaction with cyclooxygenase (COX) enzymes. mdpi.com For instance, docking studies of benzothieno[3,2-d]pyrimidin-4-one sulfonamide thio-derivatives with the COX-2 active site have been performed. mdpi.com These studies indicated that the sulfonamide (SO2NH2) group is often positioned within a secondary pocket of the COX-2 active site. mdpi.com Key interactions frequently involve hydrogen bonding between the nitrogen atom of the sulfonamide group and the side chain of Gln-192, and between one of the oxygen atoms of the sulfonamide and His-90. mdpi.com
Furthermore, docking studies on novel sulfonamide-triazine hybrids as potential anticancer agents targeting phosphoinositol 3-kinases (PI3Kα) have been conducted. researchgate.net These computational analyses help to understand the interactions between the hybrid molecules and the PI3Kα binding site, providing a rationale for their observed biological activity. researchgate.net
The table below summarizes key residues identified in the binding pockets of various targets interacting with sulfonamide derivatives, as suggested by molecular docking studies.
| Target Protein | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | Gln-192, His-90 | Hydrogen Bonding |
| Phosphoinositol 3-kinases (PI3Kα) | Not specified | Not specified |
| Enoyl acyl carrier protein reductase (InhA) | Not specified | Not specified |
Prediction of Binding Modes and Affinities
Computational methods are also employed to predict the binding modes and estimate the binding affinities of ligands to their target proteins. These predictions are valuable for prioritizing compounds for synthesis and experimental testing.
For the thiophene sulfonamide derivatives targeting the InhA enzyme, docking scores were calculated to estimate binding affinity. nih.gov The glide scores for the studied compounds ranged from -6 to -12 kcal/mol, with some derivatives showing impressive scores greater than -11 kcal/mol, suggesting strong binding potential. nih.gov
In the context of anticonvulsant activity, docking studies of certain sulfonamide-related compounds with GABAA and 5-HT1A receptors, as well as the SERT transporter, have been performed. researchgate.net For example, one compound exhibited a binding energy of -8.81 kcal/mol with the GABAA receptor, which was comparable to the binding energy of diazepam (-8.90 kcal/mol). researchgate.net This suggests a strong affinity for the receptor. The same compound showed the strongest binding to the SERT transporter with a binding energy of -7.28 kcal/mol, stabilized by interactions with specific residues. researchgate.net
The prediction of binding affinities is a crucial step in the early stages of drug discovery, and various computational models are continuously being developed and refined to improve their accuracy. nih.gov These predictions, while not a substitute for experimental data, provide valuable guidance for the design of more potent and selective inhibitors.
The following table provides a sample of predicted binding affinities for sulfonamide-related compounds against different targets, as reported in docking studies.
| Compound Class | Target | Predicted Binding Affinity (kcal/mol) |
| Thiophene sulfonamide derivatives | Enoyl acyl carrier protein reductase (InhA) | -6 to -12 |
| Anticonvulsant compounds | GABAA Receptor | -8.81 |
| Anticonvulsant compounds | SERT Transporter | -7.28 |
Cellular Pathway Modulation (In Vitro, Non-clinical context)
Receptor Binding Assays (e.g., Angiotensin AT2 receptor)
While direct binding data for this compound to the angiotensin AT2 receptor is not specified in the provided context, the AT2 receptor itself has been extensively studied. Discovered over three decades ago, the angiotensin AT2 receptor (AT2R) has evolved from being considered a mere binding site to a significant therapeutic target within the renin-angiotensin system (RAS). nih.gov
Radioligand binding assays have been fundamental in characterizing the AT2 receptor. These assays demonstrated that Angiotensin II (Ang II) binds to the AT2R with high affinity. nih.gov Early studies also identified cell lines, such as R3T3 cells, that selectively express AT2 receptors. nih.gov In these cells, binding sites for angiotensin II were found to be sensitive to the AT2 receptor antagonist PD 123319 but insensitive to the AT1 receptor antagonist Dup 753, confirming their AT2 character. nih.gov Affinity labeling experiments in these cells revealed a protein with an apparent molecular weight of about 100,000. nih.gov
Functionally, the AT2 receptor does not appear to be coupled to some of the common signaling pathways associated with the AT1 receptor, such as stimulation of phosphatidylinositol turnover or effects on cAMP levels. nih.gov The identification of cell lines selectively expressing the AT2 receptor has been crucial for understanding its regulation and function. nih.gov
Immunomodulatory Properties (e.g., cytokine production in cell lines)
The immunomodulatory properties of various chemical compounds, including those with sulfonamide moieties, are an active area of research. These compounds can influence immune responses by modulating the production of cytokines and interfering with immune cell regulation. nih.gov
In a non-clinical, in vitro context, the effects of compounds on cytokine production by immune cells are often studied. For instance, bacterial lysates have been shown to modulate the immune response by inducing the production of various cytokines in human monocyte-derived dendritic cells (moDCs). mdpi.com Stimulation of moDCs with a commercial bacterial lysate led to a significant increase in the production of IL-4, IL-6, IL-8, and MCP-1. mdpi.com This indicates a potential to shape the immune response towards a specific phenotype.
Phytochemicals, another broad class of compounds, are known to possess immunomodulatory properties. nih.gov They can target multiple signaling pathways, including those involved in the production of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6. nih.govnih.gov Some terpenes, for example, have been shown to enhance the production of the anti-inflammatory cytokine IL-10. nih.gov
While specific data on the effect of this compound on cytokine production is not available, the general principle is that sulfonamide-containing structures can be designed to interact with biological pathways that regulate inflammation and immunity. researchgate.net For example, some sulfonamide-triazine hybrids have been investigated for their ability to reduce inflammation. researchgate.net The modulation of cytokine production is a key mechanism through which such immunomodulatory effects are exerted.
The table below illustrates the types of cytokines that are often measured in in vitro immunomodulatory studies.
| Cytokine | General Function |
| IL-4 | Involved in B cell activation and differentiation, and T helper cell differentiation. |
| IL-6 | A pro-inflammatory cytokine involved in the acute phase response. |
| IL-8 (CXCL8) | A chemokine that attracts neutrophils to sites of inflammation. |
| MCP-1 (CCL2) | A chemokine that recruits monocytes, memory T cells, and dendritic cells. |
| TNF-α | A major pro-inflammatory cytokine involved in systemic inflammation. |
| IL-10 | An anti-inflammatory cytokine that can inhibit the production of pro-inflammatory cytokines. |
Derivatization and Scaffold Engineering
Synthetic Strategies for Further Functionalization of 5-tert-butylthiophene-3-sulfonamide
Further functionalization of the parent compound can be systematically approached by targeting its distinct chemical moieties. These strategies enable the creation of a library of analogs for biological screening.
N-Alkylation: The introduction of alkyl groups to the sulfonamide nitrogen is a fundamental modification. This can be achieved under standard alkylating conditions, though the specific reagents and conditions must be chosen to avoid reactions at other sites. This modification is often used to probe steric tolerance around the sulfonamide group and to modulate the compound's acidity and solubility.
N-Arylation: The synthesis of N-arylsulfonamides from primary sulfonamides is a well-established transformation in medicinal chemistry. Modern cross-coupling methods are particularly effective. For instance, the Chan-Evans-Lam (CEL) reaction, which uses copper acetate (B1210297) and a base like triethylamine, can couple arylboronic acids to the sulfonamide nitrogen at room temperature. nih.govrsc.org This method is known for its mild conditions and good yields. nih.gov Palladium-catalyzed cross-coupling reactions also provide a robust route to N-aryl derivatives, offering an alternative catalytic system for this transformation. organic-chemistry.org These N-arylation strategies allow for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl rings, dramatically expanding the chemical space available for exploration.
The thiophene (B33073) ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can modulate the electronic properties and metabolic stability of the molecule. libretexts.org
Halogenation: As an example of electrophilic aromatic substitution, halogenation introduces chlorine, bromine, or iodine onto the thiophene ring. libretexts.org This reaction typically requires a Lewis acid catalyst, such as ferric halides (FeX₃) or aluminum halides (AlX₃), to activate the halogen. libretexts.org The position of substitution on the thiophene ring will be directed by the existing tert-butyl and sulfonamide groups. Introducing halogens can alter lipophilicity and create new vectors for further chemical modification.
Nitration: The introduction of a nitro group (–NO₂) is another key electrophilic aromatic substitution. While a classic method involves a mixture of nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺), this can be harsh for sensitive substrates. masterorganicchemistry.com A milder, more chemoselective method for the nitration of aromatic sulfonamides utilizes tert-butyl nitrite. rsc.org This approach shows high selectivity for sulfonamide-functionalized aromatic systems, making it a potentially valuable tool for modifying the this compound core without undesirable side reactions. rsc.org The resulting nitro group can then serve as a handle for further chemistry, such as reduction to an amine. libretexts.org
A powerful strategy in drug design is the creation of hybrid molecules, which combine two or more distinct pharmacophoric units into a single chemical entity. This approach can lead to compounds with dual modes of action or improved properties. In a relevant example, benzene (B151609) sulfonamides have been hybridized with piperazine (B1678402) derivatives to create novel compounds with significant antioxidant and enzyme inhibitory activities. nih.gov
Following this principle, the this compound scaffold could be covalently linked to other known pharmacophores. For example, the sulfonamide nitrogen could be used as an attachment point to connect to another bioactive core, or functional groups introduced onto the thiophene ring could serve as handles for conjugation. This strategy aims to merge the beneficial properties of the thiophene sulfonamide with those of another pharmacophore to enhance therapeutic efficacy or target multiple biological pathways simultaneously.
Design Principles for Lead Optimization (In Vitro)
Lead optimization is an iterative process of designing and testing new analogs to improve the properties of a "hit" compound identified from screening. For sulfonamide-based compounds, this process is guided by establishing a clear structure-activity relationship (SAR). rsc.org The goal is to enhance potency and selectivity while improving physicochemical and pharmacokinetic properties. rsc.orgnih.gov
The derivatization strategies described in section 7.1 form the practical basis of lead optimization. For example, a hit-to-lead program for a series of benzene sulfonamides involved the synthesis of approximately 200 compounds to probe the SAR. rsc.org Key findings from such studies often reveal that biological potency is strongly linked to properties like lipophilicity. rsc.orgnih.gov By systematically modifying the this compound scaffold—for instance, by N-alkylation/arylation or substitution on the thiophene ring—researchers can map out the regions of the molecule that are sensitive to steric or electronic changes and identify areas that are likely solvent-exposed, providing opportunities for further modification to improve properties like solubility. rsc.orgnih.gov
| Design Principle | Application to this compound | Rationale |
| SAR Exploration | Synthesize analogs via N-alkylation, N-arylation, and thiophene ring substitution. | To understand how different functional groups at various positions affect in vitro biological activity. nih.gov |
| Lipophilicity Modulation | Introduce polar groups (e.g., -OH, -COOH) or non-polar groups (e.g., halogens, alkyl chains). | To balance potency with solubility and permeability, as potency is often dependent on lipophilicity. rsc.orgnih.gov |
| Potency Enhancement | Fine-tune substituents on aryl rings introduced via N-arylation. | To optimize interactions with the biological target through additional hydrogen bonds, van der Waals forces, or electrostatic interactions. |
| Selectivity Improvement | Modify sterically sensitive regions of the molecule. | To design compounds that fit preferentially into the target's binding site over off-targets, thereby reducing potential side effects. |
| Metabolic Stability | Introduce blocking groups (e.g., fluorine) at metabolically liable positions. | To prevent rapid breakdown of the compound by metabolic enzymes, increasing its duration of action. |
Prodrug Strategies and Bioisosteric Replacements (Theoretical/Mechanistic Context)
Theoretical and mechanistic considerations are vital for designing next-generation compounds with improved drug-like properties. Prodrug strategies and bioisosteric replacements are two key conceptual tools in this endeavor.
A prodrug is a chemically modified, inactive form of a drug that, after administration, undergoes enzymatic or chemical conversion in the body to release the active parent drug. nih.govresearchgate.net This approach is often used to overcome challenges such as poor solubility, low permeability, or rapid metabolism. nih.gov For this compound, the primary sulfonamide group is an ideal site for prodrug modification. For example, it could be converted into an N-acylsulfonamide or an N-carbamate. These derivatives would likely be more lipophilic, potentially enhancing absorption across biological membranes. Once absorbed, cellular esterases or other enzymes would cleave the promoiety to regenerate the active primary sulfonamide at the site of action. The key is that the chemical modification must be readily reversible in a biological context. acs.org
Bioisosteric replacement involves substituting one atom or group of atoms in the molecule with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological activity. cambridgemedchemconsulting.com This strategy can be used to fine-tune potency, alter pharmacokinetics, or mitigate toxicity. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements can be considered.
| Original Group | Potential Bioisostere(s) | Rationale for Replacement |
| tert-Butyl (-C(CH₃)₃) | Trifluoromethyl (-CF₃), Iso-propyl (-CH(CH₃)₂), Trifluoromethyl Oxetane (B1205548) | To modulate lipophilicity and metabolic stability. The trifluoromethyl oxetane group, for instance, has been shown to decrease lipophilicity and improve metabolic stability compared to a tert-butyl group. cambridgemedchemconsulting.com |
| Thiophene Ring | Phenyl, Pyridyl, 4-Fluorophenyl | To explore different aromatic interactions with the target, alter metabolic pathways, and modify solubility. cambridgemedchemconsulting.com |
| Sulfonamide (-SO₂NH₂) Linker | Carboxamide (-CONH₂), Reverse Sulfonamide (-NHSO₂-) | To change hydrogen bonding patterns, polarity, and chemical stability. |
| Hydrogen (on ring) | Deuterium (B1214612) (D), Fluorine (F) | To block sites of metabolism. Replacing a hydrogen with deuterium can slow down metabolism due to the kinetic isotope effect. cambridgemedchemconsulting.com |
Advanced Applications in Materials Science and Catalysis
Role as Ligands in Coordination Chemistry
The sulfonamide group and the sulfur atom in the thiophene (B33073) ring of 5-tert-butylthiophene-3-sulfonamide are potential coordination sites for metal ions, making the compound a candidate for use as a ligand in coordination chemistry.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with sulfonamide-containing ligands is a well-established area of research. Generally, these complexes are synthesized by reacting the sulfonamide ligand with a metal salt in a suitable solvent. chemicalbook.com The reaction conditions, such as temperature and pH, can be adjusted to control the formation of the desired complex. For this compound, it is anticipated that the nitrogen atom of the sulfonamide group and potentially the sulfur atom of the thiophene ring could coordinate with a metal center.
The characterization of such metal complexes would typically involve a range of spectroscopic and analytical techniques to determine their structure and properties.
Table 1: Potential Techniques for Characterization of this compound Metal Complexes
| Technique | Information Provided |
| Infrared (IR) Spectroscopy | To identify the coordination sites by observing shifts in the vibrational frequencies of the S=O and N-H bonds of the sulfonamide group. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution and to study the effect of the metal coordination on the chemical environment of the ligand's protons and carbon atoms. |
| X-ray Crystallography | To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles between the metal and the ligand. |
| Elemental Analysis | To confirm the empirical formula of the synthesized complex. |
| Mass Spectrometry | To determine the molecular weight of the complex and to study its fragmentation pattern. |
| UV-Visible Spectroscopy | To study the electronic transitions within the complex and to obtain information about its geometry. |
Catalytic Applications (e.g., in polymerization, organic transformations)
Metal complexes derived from sulfonamide ligands have shown promise in various catalytic applications. For instance, certain sulfonamide-metal complexes have been investigated as catalysts for polymerization reactions and other organic transformations. The specific catalytic activity of a complex is influenced by the nature of the metal ion, the ligand, and the reaction conditions.
While there is no specific literature on the catalytic uses of this compound complexes, it is plausible that they could exhibit catalytic activity in reactions such as:
Polymerization: The bulky tert-butyl group on the thiophene ring could influence the stereochemistry of polymerization reactions, potentially leading to polymers with specific tacticities.
Cross-coupling reactions: Thiophene-based ligands are known to be effective in palladium-catalyzed cross-coupling reactions, a fundamental tool in organic synthesis.
Oxidation/Reduction reactions: The redox properties of the metal center, modulated by the electronic properties of the this compound ligand, could be harnessed for catalytic oxidation or reduction processes.
Use as Building Blocks for Functional Polymers or Materials
Thiophene-containing polymers are a significant class of materials with applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). researchgate.net The thiophene ring provides rigidity and facilitates electron delocalization, which are crucial for these applications.
The this compound molecule possesses functionalities that could allow it to be used as a monomer or a building block for the synthesis of novel functional polymers. The sulfonamide group can be functionalized further, or it can participate in polymerization reactions. For example, it could be incorporated into polyamides or other condensation polymers. The tert-butyl group can enhance the solubility of the resulting polymers, which is a critical factor for their processability.
The development of new polymeric materials from building blocks like this compound could lead to materials with tailored electronic and physical properties. rsc.org
Application in Sensing or Diagnostic Probes (Theoretical/Experimental)
Thiophene derivatives have been extensively investigated as fluorescent chemosensors for the detection of various analytes, including metal ions and anions. researchgate.netmdpi.com The fluorescence properties of these molecules can be modulated by the binding of an analyte, leading to a detectable signal.
The this compound scaffold contains both a thiophene ring, which can act as a fluorophore, and a sulfonamide group, which can serve as a binding site for analytes. The interaction of an analyte with the sulfonamide group could lead to changes in the electronic structure of the thiophene ring, resulting in a change in its fluorescence emission. This makes this compound a promising candidate for the development of new fluorescent sensors.
Table 2: Potential Sensing Applications of this compound
| Analyte | Potential Sensing Mechanism |
| Metal Ions | The sulfonamide group can act as a chelating agent for various metal ions. Binding of a metal ion could lead to fluorescence enhancement or quenching. |
| Anions | The N-H proton of the sulfonamide group can form hydrogen bonds with anions, leading to a change in the fluorescence signal. |
| pH | The acidity of the sulfonamide proton makes the molecule potentially sensitive to changes in pH, which could be monitored through changes in its optical properties. |
While experimental data on the sensing capabilities of this compound is not currently available, theoretical studies and comparisons with analogous thiophene-based sensors suggest that it is a promising area for future research. nih.gov
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The future development of 5-tert-butylthiophene-3-sulfonamide hinges on the creation of synthetic routes that are not only efficient but also scalable and environmentally sustainable. Traditional methods for thiophene (B33073) synthesis, such as the Paal-Knorr and Gewald reactions, often require harsh conditions and may result in low yields, limiting their industrial applicability. nih.gov
Future research should focus on modern synthetic strategies that offer milder reaction conditions and improved atom economy. Promising areas include:
Multicomponent Reactions (MCRs): Investigating one-pot MCRs that can construct the substituted thiophene ring in a single step from simple, readily available starting materials. For instance, a Domino method has been devised for synthesizing thiophene derivatives in water, a green solvent. nih.gov
Catalytic C-H Activation/Functionalization: Developing catalytic systems (e.g., using rhodium or palladium) to directly introduce the sulfonamide group onto a pre-formed 2-tert-butylthiophene (B1664577) scaffold, or vice-versa. This avoids the need for pre-functionalized starting materials and reduces waste.
Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability.
Solvent-Free and Aqueous Synthesis: Expanding on methods that utilize water as a solvent or are conducted without any solvent can significantly improve the environmental footprint of the synthesis. nih.govbeilstein-journals.org A key challenge is ensuring the solubility of nonpolar intermediates, such as those containing the tert-butyl group.
Deeper Understanding of Regioselectivity and Stereoselectivity in Reactions
The precise placement of the tert-butyl group at the C5 position and the sulfonamide group at the C3 position is critical for the compound's properties. Achieving high regioselectivity in the synthesis of polysubstituted thiophenes is a persistent challenge.
Future research must address:
Controlling Electrophilic Substitution: Thiophene undergoes electrophilic substitution, but controlling the position of incoming groups in a substituted ring requires a nuanced understanding of the directing effects of existing substituents (like the tert-butyl group) and the reaction conditions. wikipedia.org
Directed Metalation: The use of directing groups to achieve site-selective C-H activation and functionalization is a powerful strategy. acs.org Research into removable or traceless directing groups could provide a clean and efficient path to the desired 3,5-disubstituted isomer.
Catalyst and Ligand Design: For transition-metal-catalyzed cross-coupling and C-H functionalization reactions, the design of specific ligands can steer the reaction towards the desired regioisomer. For example, rhodium-catalyzed transannulation reactions have shown high regioselectivity in the synthesis of substituted thiophenes. organic-chemistry.org
Stereoselectivity in Derivatives: While the parent this compound is achiral, further derivatization could introduce chiral centers. Future work on developing stereoselective syntheses of such derivatives will be crucial for evaluating their interactions with chiral biological targets.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers a powerful toolkit for accelerating the design and development of novel analogs of this compound with improved properties. researchgate.net Studies on thiophene sulfonamide derivatives have already demonstrated the utility of Density Functional Theory (DFT) calculations and molecular docking. researchgate.netmdpi.com
Future computational efforts should focus on:
Predictive Property Modeling: Using DFT and other methods to calculate key parameters for virtual libraries of derivatives. researchgate.netmdpi.com This can help predict their electronic properties, stability, and potential for nonlinear optical applications. mdpi.com
Binding Site Analysis: Performing molecular docking and molecular dynamics (MD) simulations to predict the binding affinities and modes of interaction of new analogs with various biological targets. nih.govresearchgate.net This can guide the design of more potent and selective inhibitors.
ADME/Tox Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) profiles of new derivatives in silico. This can help prioritize compounds with better drug-like properties for synthesis, saving time and resources. researchgate.net
Below is a table summarizing the types of computational methods and their applications in the study of thiophene sulfonamides.
| Computational Method | Application in Thiophene Sulfonamide Research | Key Insights |
| Density Functional Theory (DFT) | Calculation of geometric parameters, electronic chemical potential, hardness, and electrophilicity index. researchgate.netmdpi.com | Provides insights into molecular stability and reactivity. mdpi.com |
| Molecular Docking | Simulation of binding interactions with protein targets like carbonic anhydrase. nih.govresearchgate.net | Predicts binding affinity (docking scores) and identifies key interacting amino acid residues. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis and FT-IR spectra. researchgate.netmdpi.com | Aids in the characterization of new compounds and understanding their electronic transitions. |
| ADME/T Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. researchgate.net | Helps in the early identification of candidates with poor drug-likeness. |
Identification of Undiscovered Biological Targets and Mechanisms (In Vitro)
While thiophene-based sulfonamides are known inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, the vast biological potential of this scaffold remains largely untapped. nih.govresearchgate.net Thiophene derivatives are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov
Future in vitro research should prioritize:
Broad-Spectrum Kinase Screening: Many anticancer drugs target protein kinases. Screening this compound and its analogs against a broad panel of human kinases could uncover novel anticancer leads. nih.gov
Antimicrobial and Antifungal Assays: Given the prevalence of drug-resistant microbes, testing these compounds against a diverse range of bacterial and fungal strains is a high-priority area. nih.govnih.gov
Target Deconvolution: For compounds that show promising activity in cell-based assays, identifying the specific molecular target is a critical next step. Techniques like thermal proteome profiling or affinity chromatography-mass spectrometry can be employed.
Mechanism of Action Studies: Elucidating the precise mechanism by which active compounds exert their effects is crucial. For known targets like hCA, studies have indicated a noncompetitive mode of inhibition, but further investigation into allosteric binding sites is warranted. nih.govresearchgate.net
Development of New Analytical Techniques for Structural and Functional Characterization
The accurate characterization of this compound and its future derivatives is fundamental to understanding their structure-activity relationships. While standard techniques like NMR and mass spectrometry are essential, more advanced methods can provide deeper insights. nih.gov
Future directions in analytical characterization include:
Advanced Mass Spectrometry: Techniques like trapped ion mobility spectrometry (TIMS) coupled with ultrahigh-resolution mass spectrometry (UHRMS) can provide detailed information on molecular shape, size, and configuration, which is critical for understanding steric effects in receptor binding. acs.orgacs.org
Crystallography: Obtaining single-crystal X-ray structures of the compound and its derivatives, particularly when complexed with their biological targets, provides the ultimate proof of structure and binding mode.
High-Throughput Analysis: Developing rapid analytical methods to support high-throughput synthesis and screening campaigns will be essential for efficiently exploring the chemical space around the core scaffold.
Integration with Artificial Intelligence and Machine Learning in Chemical Space Exploration
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing drug discovery and materials science. youtube.comarxiv.org Applying these tools to the chemical space surrounding this compound could dramatically accelerate progress.
Key areas for integration include:
Generative Models for De Novo Design: Using generative AI models, such as those based on the SynFormer architecture, to design novel molecules that are predicted to have high activity against a specific target and are synthetically accessible. arxiv.org
Predictive Modeling of Biological Activity: Training ML models, such as artificial neural networks (ANNs), on existing data to predict the biological activity of new, unsynthesized compounds based on their molecular descriptors. nih.gov This allows for the virtual screening of vast chemical libraries. youtube.com
Reaction Prediction and Synthesis Planning: Employing AI tools to predict the outcomes of chemical reactions and to devise optimal, multi-step synthetic routes to target molecules, taking into account factors like yield, cost, and regioselectivity. youtube.com
Navigating Chemical Space: Machine learning can help navigate the vast theoretical chemical space to identify regions containing molecules with desirable properties, guiding synthetic efforts towards the most promising candidates. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 5-tert-butylthiophene-3-sulfonamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Synthesis typically involves sulfonylation of 5-tert-butylthiophene derivatives under controlled conditions. Key variables include temperature (e.g., reflux in anhydrous solvents like THF or DCM), stoichiometric ratios of sulfonating agents (e.g., sulfonyl chlorides), and catalysts (e.g., DMAP). Optimization may involve adjusting reaction time or using inert atmospheres to minimize side reactions. Characterization via TLC and HPLC is critical to monitor progress . For purity validation, ensure >95% purity using HPLC or GC-MS, as demonstrated in analogous sulfonamide syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the tert-butyl group (δ ~1.3 ppm for H) and sulfonamide moiety (δ ~7-8 ppm for aromatic protons). Discrepancies in splitting patterns may indicate stereochemical impurities .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350-1150 cm) and N-H stretches (~3300 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peaks). Cross-reference with CAS RN data to confirm identity .
Q. How does the tert-butyl group influence the solubility and reactivity of this compound in common organic solvents?
- Methodological Answer : The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane, toluene) due to its bulky, hydrophobic nature. For polar reactions, DMF or DMSO may be required. Reactivity studies should compare steric effects in nucleophilic substitutions—e.g., slower kinetics in SN2 reactions due to hindered access to the sulfonamide site . Solubility tests at varying temperatures (e.g., 25°C vs. 60°C) can quantify these effects .
Advanced Research Questions
Q. What strategies can resolve contradictory NMR data observed in the characterization of this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., rotameric equilibria) or paramagnetic impurities. Solutions include:
- Variable-Temperature NMR : Identify coalescence temperatures for rotamers (e.g., -40°C to 80°C).
- Deuteration Studies : Replace exchangeable protons (e.g., N-H) to simplify splitting patterns.
- Crystallography : X-ray diffraction provides unambiguous structural confirmation, bypassing solution-state ambiguities .
Q. How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For example, sulfonamide sulfur may exhibit higher electrophilicity than the thiophene ring. Compare activation energies for competing pathways (e.g., S1 vs. S2) to prioritize synthetic routes . Validate predictions with kinetic isotope effects or Hammett plots .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity, and how can they be addressed?
- Methodological Answer : Scaling amplifies issues like exothermicity and byproduct formation. Strategies include:
- Flow Chemistry : Improve heat dissipation and mixing efficiency.
- Chiral Catalysts : Use tert-butanesulfinamide-derived auxiliaries to control stereochemistry, as seen in natural product syntheses .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time purity monitoring .
Data Contradiction and Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in this compound synthesis?
- Methodological Answer : Systematically evaluate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
